2-Bromo-3-((trifluoromethyl)thio)pyridine
Overview
Description
2-Bromo-3-((trifluoromethyl)thio)pyridine is an organic compound with the molecular formula C6H3BrF3NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethylthio groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((trifluoromethyl)thio)pyridine typically involves the bromination of 3-((trifluoromethyl)thio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((trifluoromethyl)thio)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Coupling reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((trifluoromethyl)thio)pyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the trifluoromethylthio group is converted to sulfoxides or sulfones through the addition of oxygen atoms. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct reactivity and properties. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-bromo-3-(trifluoromethylsulfanyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSYNQRNJMNHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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